![molecular formula C9H12N4 B014756 1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine CAS No. 161091-55-0](/img/structure/B14756.png)

1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine

説明

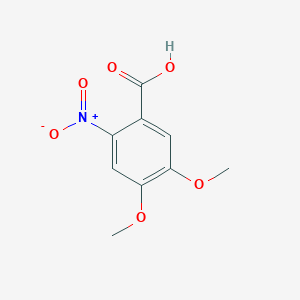

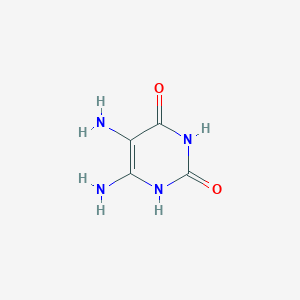

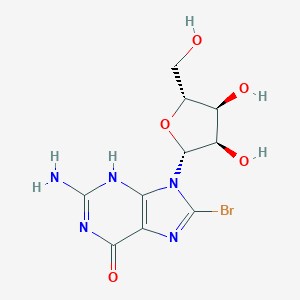

“1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine” is a chemical compound with the molecular formula C9H12N4 . It is also known by other names such as “2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine” and "TMIP" . The molecular weight of this compound is 176.22 g/mol .

Molecular Structure Analysis

The molecular structure of “1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine” includes a pyridine ring linked to an imidazole ring through a carbon-carbon bond . The InChI string representation of the molecule is "InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12)" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine” include a molecular weight of 176.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound has a topological polar surface area of 56.7 Ų .

科学的研究の応用

Antiproliferative Activity

TMIP and its derivatives have shown significant antiproliferative effects on a diverse selection of human cancer cell lines . For instance, compounds containing an unsubstituted amidino group and a 2-imidazolinyl amidino group displayed selective and strong activity in the sub-micromolar inhibitory concentration range against colon carcinoma .

Antibacterial Activity

Although most tested compounds lacked antibacterial activity, one compound showed moderate activity against E. coli . This suggests that certain modifications to the TMIP structure could potentially enhance its antibacterial properties.

Antiviral Activity

TMIP derivatives have been evaluated for their antiviral activity on a broad panel of DNA and RNA viruses . Some compounds showed selective but moderate activity against respiratory syncytial virus (RSV) .

GABA A Receptor Modulation

Imidazopyridines, which include TMIP, are known to be GABA A receptor positive allosteric modulators . This means they can enhance the effect of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system.

Proton Pump Inhibition

Some imidazopyridines have been developed as proton pump inhibitors . These drugs reduce the production of acid in the stomach, helping to treat conditions like gastroesophageal reflux disease (GERD).

Aromatase Inhibition

Certain imidazopyridines have been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and its inhibitors are used in the treatment of estrogen-dependent breast cancer.

Anti-Inflammatory Activity

Imidazopyridines have also been developed as nonsteroidal anti-inflammatory drugs (NSAIDs) . These drugs work by reducing the production of prostaglandins, chemicals that promote inflammation, pain, and fever.

Pancreatic Cancer Research

TMIP has been used in trials studying the basic science of pancreatic cancer . This suggests that it could have potential applications in cancer research and treatment.

Safety and Hazards

特性

IUPAC Name |

1,5,6-trimethylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMHBZDOVFZVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1C)N=C(N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399454 | |

| Record name | TMIP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine | |

CAS RN |

161091-55-0 | |

| Record name | TMIP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)